4-bromo-1-cyclopropyl-2-nitrobenzene
Description
4-Bromo-1-cyclopropyl-2-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 4, a nitro group at position 2, and a cyclopropyl moiety at position 1. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 270.07 g/mol (calculated).
Properties
CAS No. |
36372-59-5 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropyl-2-nitrobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropyl-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Boronic acids, palladium catalysts, bases such as potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-Amino-1-cyclopropyl-2-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-cyclopropyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopropyl-2-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group. The nitro group, also electron-withdrawing, further stabilizes the intermediate benzenonium ion formed during the reaction .
Comparison with Similar Compounds
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
- Molecular Formula : C₆H₆BrN₂
- Molecular Weight : 187.03 g/mol
- Substituents: Bromine (position 4), amino groups (-NH₂) at positions 1 and 2.
- Key Features: The amino groups are electron-donating, contrasting sharply with the electron-withdrawing nitro group in the target compound. Applications include manufacturing and laboratory uses, as noted in product documentation .
4-Bromo-2-chloro-1-cyclopropylbenzene (CAS 1353856-55-9)
- Molecular Formula : C₉H₈BrCl
- Molecular Weight : 231.52 g/mol
- Substituents : Bromine (position 4), chlorine (position 2), cyclopropyl (position 1).
- Key Features :
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (CAS 1400644-63-4)
- Molecular Formula: C₁₀H₉BrClNO₃
- Molecular Weight : 306.54 g/mol
- Substituents : Bromine (position 1), chlorine (position 2), cyclopropylmethoxy (-O-CH₂-cyclopropyl) at position 5, and nitro (position 4).
- Key Features :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 4-Bromo-1-cyclopropyl-2-nitrobenzene | C₉H₇BrN₂O₂ | 270.07 | Br (4), NO₂ (2), cyclopropyl (1) | Not provided | Strong EWG effects, steric hindrance |
| 4-Bromo-1,2-diaminobenzene | C₆H₆BrN₂ | 187.03 | Br (4), NH₂ (1, 2) | 1575-37-7 | Electron-donating NH₂, manufacturing uses |
| 4-Bromo-2-chloro-1-cyclopropylbenzene | C₉H₈BrCl | 231.52 | Br (4), Cl (2), cyclopropyl (1) | 1353856-55-9 | Moderate EWG (Cl), lower polarity |
| 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene | C₁₀H₉BrClNO₃ | 306.54 | Br (1), Cl (2), NO₂ (4), O-CH₂-cyclopropyl (5) | 1400644-63-4 | Mixed EWG/EDG effects, complex substitution |
Research Findings and Limitations
- Synthetic Challenges : The cyclopropyl group in this compound may complicate synthesis due to its sensitivity to ring-opening under acidic or oxidative conditions.
- Data Gaps : Detailed physicochemical properties (e.g., melting point, solubility) and reaction yields are absent in the provided evidence, necessitating further experimental characterization.
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